molecular formula C13H16N2 B15247892 4-(1-Methylpiperidin-4-yl)benzonitrile

4-(1-Methylpiperidin-4-yl)benzonitrile

Cat. No.: B15247892
M. Wt: 200.28 g/mol
InChI Key: HWXNXYAUOPBIRP-UHFFFAOYSA-N
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Description

4-(1-Methylpiperidin-4-yl)benzonitrile is an organic compound with the molecular formula C13H16N2. It is a derivative of benzonitrile, where the benzene ring is substituted with a 1-methylpiperidin-4-yl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylpiperidin-4-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1-Methylpiperidin-4-yl)benzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1-Methylpiperidin-4-yl)benzonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Methylpiperidin-4-yl)benzonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methylpiperidin-1-yl)benzonitrile
  • 4-(1-Methylpiperidin-4-yloxy)benzonitrile
  • 4-(4-Methylpiperazin-1-yl)benzonitrile

Uniqueness

4-(1-Methylpiperidin-4-yl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications .

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

4-(1-methylpiperidin-4-yl)benzonitrile

InChI

InChI=1S/C13H16N2/c1-15-8-6-13(7-9-15)12-4-2-11(10-14)3-5-12/h2-5,13H,6-9H2,1H3

InChI Key

HWXNXYAUOPBIRP-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=CC=C(C=C2)C#N

Origin of Product

United States

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